2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene
CAS No.:
Cat. No.: VC17519819
Molecular Formula: C9H10N4
Molecular Weight: 174.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N4 |
|---|---|
| Molecular Weight | 174.20 g/mol |
| IUPAC Name | 2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene |
| Standard InChI | InChI=1S/C9H10N4/c1-3-10-5-7-6-11-9-2-4-12-13(9)8(1)7/h2,4,6,10H,1,3,5H2 |
| Standard InChI Key | HDUZFXSUWHXBBZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC2=C1N3C(=CC=N3)N=C2 |
Introduction
2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene is a complex organic compound featuring a tricyclic framework with four nitrogen atoms integrated into its structure. This unique arrangement contributes to its distinct chemical properties and potential applications in fields such as medicinal chemistry and materials science. The compound has a molecular weight of approximately 189.22 g/mol .
Related Compounds
Several compounds share structural similarities with 2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene. These include:
-
4-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene hydrochloride: Contains a methyl group and chloride ion, enhancing solubility due to the chloride .
-
N,N-dimethyl-2-(3,5,8-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraen-8-yl)ethanamine: Features a dimethylated amine with a triazole ring, potentially offering a different pharmacological profile.
-
3,7,8,14-Tetrazatricyclo[8.4.0.02,7]tetradeca-1(10),2: Contains multiple nitrogen atoms in a larger framework, increasing complexity in nitrogen arrangement.
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| 4-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene hydrochloride | C10H13ClN4 | Methyl group and chloride ion | Enhanced solubility |
| N,N-dimethyl-2-(3,5,8-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraen-8-yl)ethanamine | C12H16N6 | Dimethylated amine with triazole ring | Different pharmacological profile |
| 3,7,8,14-Tetrazatricyclo[8.4.0.02,7]tetradeca-1(10),2 | C10H12N8 | Larger framework with multiple nitrogen atoms | Increased complexity in nitrogen arrangement |
Research Findings and Future Directions
While the compound shows promise due to its unique structure, further research is necessary to understand its biological effects and potential applications fully. Studies focusing on its reactivity and interactions with biological systems could provide valuable insights into its potential uses in medicine and materials science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume